4-Fluoro-2-iodophenol

Physicochemical property differentiation pKa modulation Fluorine electronic effects

4-Fluoro-2-iodophenol addresses the need for a bifunctional aromatic scaffold combining an iodine leaving group for Pd-catalyzed cross-coupling with a metabolically stable fluorine substituent. • pKa 8.11 (vs. 8.51 for 2-iodophenol) → higher phenoxide fraction at physiological pH • LogP 2.14-2.74 for balanced membrane permeability • Orthogonal reactivity: one-pot Sonogashira/cyclization to fluorinated benzofurans • Consistent ≥97% purity; ambient/blue ice shipping from BenchChem

Molecular Formula C6H4FIO
Molecular Weight 238 g/mol
CAS No. 2713-29-3
Cat. No. B079489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-iodophenol
CAS2713-29-3
Molecular FormulaC6H4FIO
Molecular Weight238 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)I)O
InChIInChI=1S/C6H4FIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
InChIKeyFTTVHYAABUMDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-iodophenol CAS 2713-29-3 Procurement and Chemical Class Overview


4-Fluoro-2-iodophenol (CAS 2713-29-3, molecular formula C₆H₄FIO, molecular weight 237.998) is a halogenated phenolic compound bearing both fluorine and iodine substituents at the 4- and 2-positions, respectively . This compound appears as a white to light yellow crystalline solid with a melting point of 120–123°C and a boiling point of approximately 196°C . It belongs to the class of ortho-iodophenols and serves primarily as a bifunctional building block in organic synthesis, where the iodine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions while the phenolic hydroxyl and fluorine substituent enable further functionalization or modulate physicochemical properties [1].

Why 4-Fluoro-2-iodophenol Cannot Be Replaced by Unsubstituted 2-Iodophenol or 4-Fluorophenol


Generic substitution of 4-fluoro-2-iodophenol with either unsubstituted 2-iodophenol (CAS 533-58-4) or 4-fluorophenol (CAS 371-41-5) is not chemically or functionally equivalent. The 4-fluoro substituent significantly alters the electronic environment of the aromatic ring, lowering the pKa from 8.51 (2-iodophenol) to 8.11 (4-fluoro-2-iodophenol), which affects both the compound's acid-base behavior and its reactivity in coupling reactions [1][2]. Conversely, substituting with 4-fluorophenol eliminates the iodine atom entirely, thereby removing the essential leaving group required for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Ullmann couplings that are fundamental to this compound's synthetic utility [3]. The dual halogenation pattern—iodine ortho to the hydroxyl and fluorine at the para position—creates a uniquely reactive scaffold that cannot be replicated by either mono-halogenated analog, making 4-fluoro-2-iodophenol a non-substitutable intermediate in applications requiring both coupling competence and fluorinated aromatic architecture.

4-Fluoro-2-iodophenol Quantitative Differentiation Evidence vs. Closest Analogs


pKa Reduction by 0.40 Units vs. 2-Iodophenol: Enhanced Acidity from 4-Fluoro Substitution

The introduction of a fluorine atom at the 4-position of 2-iodophenol results in a measurable decrease in pKa from 8.51 (2-iodophenol) to 8.11 (4-fluoro-2-iodophenol), a difference of 0.40 units [1][2]. This pKa reduction is consistent with the electron-withdrawing inductive effect (-I) of the para-fluoro substituent, which stabilizes the phenoxide conjugate base and thereby increases the compound's acidity relative to the unsubstituted parent [3]. For comparison, 4-fluorophenol exhibits a pKa of approximately 9.89–9.92, demonstrating that the ortho-iodine substituent in 4-fluoro-2-iodophenol contributes an additional acid-strengthening effect beyond that of fluorine alone [4].

Physicochemical property differentiation pKa modulation Fluorine electronic effects

LogP Modulation: Intermediate Lipophilicity Between 2-Iodophenol and 4-Fluorophenol

The octanol-water partition coefficient (LogP) of 4-fluoro-2-iodophenol (2.14–2.74) falls between that of 2-iodophenol (2.00–2.65) and 4-fluorophenol (1.91), reflecting the balanced contribution of the lipophilic iodine atom and the moderately polar fluorine substituent [1][2]. Specifically, Chembase reports LogP = 2.74 for 4-fluoro-2-iodophenol compared to LogP = 2.60 for 2-iodophenol [1][2]. Molbase reports a slightly lower LogP of 2.14 for 4-fluoro-2-iodophenol, while CymitQuimica reports XLogP3 = 2.3 . This intermediate lipophilicity profile provides a tunable physicochemical property that differs from both parent compounds, enabling fine control over compound partitioning behavior in biological systems or chromatographic separations.

Lipophilicity modulation logP optimization Drug-likeness

Synthetic Accessibility: Documented 50% Yield from 4-Fluorophenol via Electrophilic Iodination

4-Fluoro-2-iodophenol can be synthesized from 4-fluorophenol via electrophilic aromatic iodination using sodium iodide and sodium hydroxide in methanol under nitrogen atmosphere at 0–10°C, yielding the pure product in 50% yield (18.00 g from 16.8 g starting material, 150 mmol scale) . An alternative route using N-iodosuccinimide (NIS) in acetic acid with catalytic sulfuric acid affords the product in 40% yield (4.5 g from 5.00 g 4-fluorophenol, 40 mmol scale) . These documented synthetic protocols provide procurement teams and process chemists with established, reproducible methods for evaluating in-house synthesis versus commercial purchase. The availability of multiple synthetic routes also enables cost optimization based on reagent pricing and scale requirements.

Synthetic route Yield comparison Process chemistry

Orthogonal Reactivity: Iodine Atom Enables Cross-Coupling While Fluorine Remains Inert

4-Fluoro-2-iodophenol exhibits orthogonal reactivity wherein the iodine atom participates selectively in palladium-catalyzed cross-coupling reactions while the C–F bond remains intact under standard coupling conditions [1]. This contrasts with bromo- and chloro-analogs, which demonstrate lower reactivity in cross-coupling reactions. Specifically, literature indicates that reactions with 2-iodophenol proceed efficiently to yield 2-arylbenzofuran derivatives, whereas chloro and bromo compounds provide the expected benzofuran derivatives but in low yield due to reduced reactivity [2]. The fluoro substituent at the 4-position does not interfere with the oxidative addition step at the C–I bond, enabling sequential functionalization strategies where the iodine is replaced first, followed by potential further elaboration of the fluoroaromatic moiety [3]. This orthogonal reactivity profile is a key differentiator from 4-bromo-2-fluorophenol or 4-chloro-2-fluorophenol, where the halogen leaving group exhibits lower coupling efficiency.

Cross-coupling Suzuki-Miyaura Sonogashira Orthogonal reactivity

High-Value Application Scenarios for 4-Fluoro-2-iodophenol Based on Quantitative Evidence


Synthesis of Fluorinated Benzofurans via Sonogashira Coupling–Cyclization Cascades

4-Fluoro-2-iodophenol serves as an ideal substrate for the one-pot Sonogashira cross-coupling with terminal acetylenes followed by 5-endo-dig cyclization to yield fluorinated benzofurans [1]. The ortho-iodophenol moiety enables efficient oxidative addition to palladium catalysts, while the para-fluoro substituent remains intact throughout the transformation, delivering fluorinated heterocyclic scaffolds in good to excellent yields [2]. This application leverages both the orthogonal reactivity (iodine as leaving group, fluorine as inert substituent) and the enhanced acidity (pKa 8.11) that may facilitate deprotonation during the cyclization step, as documented in the pKa differentiation evidence. Fluorinated benzofurans are privileged structures in medicinal chemistry, appearing in numerous bioactive compounds targeting oncology, inflammation, and CNS indications .

Preparation of Boronic Ester Intermediates for Suzuki-Miyaura Coupling in Drug Discovery

4-Fluoro-2-iodophenol can be converted to the corresponding boronic ester (e.g., 4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) for subsequent Suzuki-Miyaura cross-coupling with heteroaryl halides . This two-step sequence—iodine-to-boron conversion followed by C–C bond formation—enables the installation of fluorinated phenolic moieties into complex drug-like molecules. The intermediate LogP of 4-fluoro-2-iodophenol (2.14–2.74) compared to 2-iodophenol (2.00–2.65) provides medicinal chemists with a moderately lipophilic building block that can improve membrane permeability while maintaining aqueous solubility within acceptable ranges. This property balance is particularly valuable in CNS drug discovery programs where optimal LogP values typically range between 2–4 for blood-brain barrier penetration.

Radiolabeled Compound Synthesis for PET/SPECT Imaging Agent Development

The iodine atom in 4-fluoro-2-iodophenol provides a site for isotopic substitution with radioiodine (¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) enabling the preparation of radiolabeled imaging agents for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) [3]. The simultaneous presence of fluorine offers the option for complementary ¹⁸F-labeling, creating a bifunctional precursor suitable for dual-isotope imaging strategies. The documented synthetic accessibility (50% yield from 4-fluorophenol) ensures reliable supply for preclinical radiochemistry development. This application directly leverages the iodine ortho to hydroxyl substitution pattern, which provides a reactive handle for radioiodination while the fluorine atom remains as a metabolically stable substituent that can modulate the tracer's pharmacokinetic profile, as supported by the LogP differentiation evidence.

Building Block for Fluorinated Pharmaceutical Intermediates Requiring Phenolic Motifs

4-Fluoro-2-iodophenol is a critical intermediate for constructing pharmaceutical compounds containing both fluorinated aromatic rings and phenolic hydroxyl groups. The compound's enhanced acidity (pKa 8.11 vs. 8.51 for 2-iodophenol) provides a larger fraction of the phenoxide form at physiological pH (approximately 15–20% deprotonated at pH 7.4), which can enhance aqueous solubility and influence target engagement in enzyme active sites where hydrogen bonding or ionic interactions with the phenoxide are mechanistically important. This pKa differentiation, combined with the compound's intermediate LogP profile, makes 4-fluoro-2-iodophenol a rationally selectable building block when the target product requires specific acid-base behavior or lipophilicity that differs from what unsubstituted 2-iodophenol-derived intermediates would provide.

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